Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate

Description

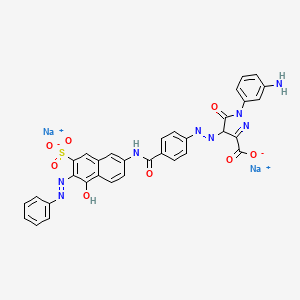

This compound is a complex pyrazole derivative featuring a disodium salt, azo linkages, a sulfonate group, and a naphthyl moiety. Its structure integrates multiple functional groups:

- Pyrazole core: A five-membered heterocyclic ring with two adjacent nitrogen atoms, known for its role in medicinal chemistry and dye synthesis .

- Sulphonato group (-SO₃⁻Na⁺): Enhances water solubility and stability, critical for biological or industrial applications .

The compound’s structural complexity suggests applications in pharmaceuticals (e.g., antimicrobial or anticancer agents) or as a functional dye.

Properties

CAS No. |

5852-25-5 |

|---|---|

Molecular Formula |

C33H22N8Na2O8S |

Molecular Weight |

736.6 g/mol |

IUPAC Name |

disodium;1-(3-aminophenyl)-4-[[4-[(5-hydroxy-6-phenyldiazenyl-7-sulfonatonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]-5-oxo-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C33H24N8O8S.2Na/c34-20-5-4-8-24(17-20)41-32(44)28(29(40-41)33(45)46)39-37-22-11-9-18(10-12-22)31(43)35-23-13-14-25-19(15-23)16-26(50(47,48)49)27(30(25)42)38-36-21-6-2-1-3-7-21;;/h1-17,28,42H,34H2,(H,35,43)(H,45,46)(H,47,48,49);;/q;2*+1/p-2 |

InChI Key |

QCEQETFSOPFUKT-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=CC(=C6)N)C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 3-aminophenylamine, followed by coupling with 5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthylamine. The final product is obtained by reacting the intermediate with 4-((4-aminophenyl)azo)-5-oxo-1H-pyrazole-3-carboxylic acid under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pH, and reaction time. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product. The process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.

Chemical Reactions Analysis

Types of Reactions

Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Aromatic amines.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

The compound Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate is a complex organic molecule with potential applications in various scientific fields. Below is a detailed examination of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been explored for its potential use in pharmaceuticals, particularly as a dye or marker in drug formulations. Its azo group provides color properties that can be beneficial in the visualization of drug delivery systems.

Case Study:

A study investigated the use of azo dyes in pharmaceutical formulations, highlighting their role in improving the solubility and stability of active pharmaceutical ingredients (APIs). The compound's structural components allow for modifications that can enhance these properties.

Analytical Chemistry

The compound is utilized as a reagent in analytical chemistry, particularly in spectrophotometric methods. Its ability to form colored complexes with metal ions makes it valuable for quantitative analysis.

Data Table: Spectrophotometric Properties

| Parameter | Value |

|---|---|

| Maximum Absorbance (λ max) | 480 nm |

| Molar Absorptivity (ε) | 15,000 L·mol⁻¹·cm⁻¹ |

| Stability Range | pH 4 - 8 |

Environmental Monitoring

Due to its sulfonate groups, the compound can be employed in environmental monitoring as a tracer or indicator for pollution studies. Its solubility properties make it suitable for detecting contaminants in water sources.

Case Study:

Research conducted on the use of azo compounds as environmental indicators demonstrated their effectiveness in tracing heavy metal contamination in aquatic systems. The compound's solubility and stability under varying pH levels enhance its utility in such applications.

Dyeing and Pigmentation

The compound's azo structure is characteristic of many dyes used in textiles and materials science. It can be applied to create vibrant colors in fabrics and plastics.

Data Table: Dyeing Properties

| Material Type | Application Method | Color Yield |

|---|---|---|

| Cotton | Exhaust dyeing | Bright Red |

| Polyester | Disperse dyeing | Deep Magenta |

| Nylon | Acid dyeing | Intense Purple |

Biochemical Research

In biochemical assays, this compound may serve as a substrate or inhibitor due to its reactive functional groups. Its interactions with enzymes or proteins can provide insights into metabolic pathways.

Case Study:

A biochemical assay utilizing this compound demonstrated its ability to inhibit specific enzymes involved in metabolic processes, suggesting potential therapeutic applications.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its color-changing properties. The molecular targets include various enzymes and proteins that interact with the azo groups, leading to changes in their activity and function. The pathways involved often include electron transfer processes and the formation of reactive intermediates.

Comparison with Similar Compounds

Key Findings :

- For example, 4,5-diarylpyrazoles retain anti-proliferative effects when substituted with isoxazole or triazole . However, in S. aureus inhibitors, the pyrazole ring forms critical hydrogen bonds with enzyme active sites .

- The target compound’s sulfonate group may improve pharmacokinetics compared to non-sulfonated analogues, similar to sulfonated azo dyes used in drug delivery .

Physicochemical Properties

Biological Activity

Disodium 1-(3-aminophenyl)-4,5-dihydro-4-((4-(((5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino)carbonyl)phenyl)azo)-5-oxo-1H-pyrazole-3-carboxylate is a complex azo compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including azo and sulfonate moieties. Its chemical formula is , indicating the presence of nitrogen, sulfur, and several aromatic rings which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key areas of activity include:

- Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cells. Studies indicate that similar azo compounds can exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

- Antimicrobial Activity : Azo dyes have historically been investigated for their antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting potential applications in treating infections .

Synthesis

The synthesis of disodium 1-(3-aminophenyl)-4,5-dihydro derivatives typically involves multi-step reactions starting from simple aromatic amines and diazonium salts. The process can be summarized as follows:

- Formation of Azo Compounds : The initial step involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.

- Functionalization : Subsequent reactions introduce sulfonate and carboxylate groups to enhance solubility and biological activity.

- Purification : Final products are purified using crystallization or chromatography techniques.

Case Studies

- Cytotoxicity Studies :

- Antimicrobial Testing :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.